molecular formula C10H11BrN4O2 B149185 [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol CAS No. 132194-25-3

[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol

Cat. No. B149185
M. Wt: 299.12 g/mol
InChI Key: PDKANGATJDONQC-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of purine and has been found to have significant effects on biochemical and physiological processes. In

Scientific Research Applications

[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has been extensively studied for its potential applications in various fields. In the field of biochemistry, this compound has been found to inhibit the activity of certain enzymes, which can have significant implications in the development of new drugs. Additionally, [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has been found to have antiviral properties, which can be useful in the treatment of viral infections.

Mechanism Of Action

The mechanism of action of [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol involves its ability to inhibit the activity of certain enzymes, specifically adenosine deaminase and purine nucleoside phosphorylase. By inhibiting these enzymes, [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol can modulate the levels of adenosine and other purine nucleosides, which can have significant effects on biochemical and physiological processes.

Biochemical And Physiological Effects

[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has been found to have significant effects on biochemical and physiological processes. This compound has been shown to inhibit the growth of certain cancer cells, which can have implications in the development of new cancer treatments. Additionally, [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has several advantages for lab experiments. This compound is readily available and can be synthesized in good yield and purity. Additionally, [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol in lab experiments. This compound can be toxic at high concentrations, and its effects on human health are not well understood.

Future Directions

There are several future directions for the study of [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol. One direction is the development of new drugs based on the mechanism of action of this compound. Additionally, further studies are needed to understand the effects of [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol on human health and to determine its potential as a therapeutic agent. Finally, the synthesis method for [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol can be further optimized to improve yield and purity.
In conclusion, [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol is a chemical compound that has significant potential in various fields, including biochemistry, pharmacology, and medicine. The synthesis method for this compound has been established, and its mechanism of action is well understood. Further studies are needed to determine the potential of [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol as a therapeutic agent and to optimize its synthesis method.

Synthesis Methods

The synthesis of [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol involves the reaction of 6-bromopurine with 2,5-anhydro-D-mannitol in the presence of a strong base. The reaction yields the desired compound in good yield and purity. This method has been optimized and established as a reliable and efficient way to synthesize [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol.

properties

CAS RN

132194-25-3

Product Name

[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol

Molecular Formula

C10H11BrN4O2

Molecular Weight

299.12 g/mol

IUPAC Name

[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H11BrN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1

InChI Key

PDKANGATJDONQC-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Br

SMILES

C1CC(OC1CO)N2C=NC3=C2N=CN=C3Br

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CN=C3Br

Other CAS RN

132194-25-3

Origin of Product

United States

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